Cas no 1213376-01-2 ((1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE)

(1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE
- 2-Anthracenemethanamine, α-ethenyl-, (αR)-
- 1213376-01-2
- N13903
- SCHEMBL23597735
-
- インチ: 1S/C17H15N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h2-11,17H,1,18H2/t17-/m1/s1
- InChIKey: OPZMFMYXEFDMKG-QGZVFWFLSA-N
- ほほえんだ: N[C@@H](C1=CC=C2C(=C1)C=C1C(C=CC=C1)=C2)C=C
計算された属性
- せいみつぶんしりょう: 233.120449483g/mol
- どういたいしつりょう: 233.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.129±0.06 g/cm3(Predicted)
- ふってん: 430.7±14.0 °C(Predicted)
- 酸性度係数(pKa): 8.55±0.30(Predicted)
(1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761322-1g |
(r)-1-(Anthracen-2-yl)prop-2-en-1-amine |
1213376-01-2 | 98% | 1g |
¥4977.00 | 2024-08-09 |
(1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE 関連文献
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(1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINEに関する追加情報
Chemical Profile of (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE (CAS No. 1213376-01-2)
(1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE, identified by its Chemical Abstracts Service (CAS) number 1213376-01-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its anthryl and propenylamine substituents, exhibits unique structural and functional properties that make it a valuable candidate for various chemical and biological applications.
The structural framework of (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE consists of a propenylamine moiety linked to a 2-anthryl group. This configuration imparts distinct electronic and steric characteristics to the molecule, which are pivotal in determining its reactivity and potential biological activity. The presence of the chiral center at the propenylamine unit (1R configuration) further enhances its complexity and opens avenues for stereoselective synthesis and applications.
In recent years, there has been a growing interest in exploring the pharmacological potential of molecules with aromatic and heterocyclic substituents. The anthryl group, known for its stability and ability to interact with biological targets, has been widely studied in the development of novel therapeutic agents. Additionally, the propenylamine moiety is a common structural feature in bioactive molecules, often contributing to their binding affinity and pharmacokinetic properties.
Recent research has highlighted the importance of (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE in the synthesis of advanced pharmaceutical intermediates. Its unique structural features make it an excellent scaffold for designing molecules with enhanced biological activity. For instance, studies have demonstrated its utility in the development of compounds with potential applications in anti-inflammatory and anticancer therapies. The ability of this molecule to modulate key biological pathways underscores its significance in medicinal chemistry.
The synthesis of (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE presents both challenges and opportunities for chemists. The need for precise stereocontrol during the formation of the chiral center requires advanced synthetic methodologies. However, recent advancements in asymmetric catalysis have made it possible to achieve high enantioselectivity in the synthesis of this compound. These developments have not only improved the efficiency of production but also expanded the scope of its applications.
Beyond its pharmaceutical relevance, (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE has shown promise in material science applications. Its aromatic structure and conjugated system make it a suitable candidate for developing organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune its electronic properties through structural modifications offers exciting possibilities for creating novel functional materials.
The chemical reactivity of (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE is another area of active investigation. Researchers have explored various functionalization strategies to modify its structure and enhance its utility in synthetic transformations. These studies have led to the discovery of new reaction pathways and have provided insights into the mechanistic aspects of its transformations.
In conclusion, (1R)-1-(2-ANTHRYL)PROP-2-ENYLAMINE (CAS No. 1213376-01-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical research. Its unique structural features, coupled with recent advancements in synthetic methodologies, make it a compelling subject for further exploration. As research continues to uncover new applications and functionalities, this molecule is poised to play a crucial role in advancing scientific knowledge and technological innovation.
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